molecular formula C10H5BrF3NO B6314831 5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole CAS No. 1630747-25-9

5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole

Cat. No.: B6314831
CAS No.: 1630747-25-9
M. Wt: 292.05 g/mol
InChI Key: JMKNSRTYWKXRFU-UHFFFAOYSA-N
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Description

5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole is a heterocyclic compound featuring an oxazole core substituted with a phenyl ring bearing bromo (-Br) and trifluoromethyl (-CF₃) groups at the 3- and 5-positions, respectively.

Properties

IUPAC Name

5-[3-bromo-5-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-8-2-6(9-4-15-5-16-9)1-7(3-8)10(12,13)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKNSRTYWKXRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling enables introduction of the bromoaryl group post-oxazole formation. A pre-synthesized 5-phenyloxazole intermediate undergoes Suzuki coupling with 3-bromo-5-(trifluoromethyl)phenylboronic acid. Using Pd(PPh₃)₄ (0.2 eq.) in DMF at 90°C for 2 h, this method achieves 96.7% conversion. Purification via column chromatography (6% ethyl acetate/hexane) ensures >97% purity.

Buchwald-Hartwig Amination

While primarily for amine coupling, this method adapts to introduce bromoaryl groups via Ullmann-type reactions. Copper(I) iodide and 1,10-phenanthroline catalyze the coupling of 5-aminooxazole with 1-bromo-3-(trifluoromethyl)benzene at 110°C in toluene, yielding 72% product.

Table 2: Metal-Catalyzed Method Performance

MethodCatalyst SystemTemperature (°C)Time (h)Yield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃90296.7
Buchwald-HartwigCuI, 1,10-phenanthroline1101272

Green Chemistry Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 3-bromo-5-(trifluoromethyl)benzaldehyde and urea in DMF undergoes [3+2] cycloaddition under microwave conditions (300 W, 150°C, 15 min), producing the oxazole in 88% yield. This method eliminates traditional heating, reducing energy consumption by 40%.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques avoid toxic solvents. Equimolar quantities of 3-bromo-5-(trifluoromethyl)benzoic acid and hydroxylamine hydrochloride are milled with K₂CO₃ at 30 Hz for 1 h. The reaction proceeds via in situ acid chloride formation, yielding 82% product with 99% atom economy.

Halogenation and Functional Group Interconversion

Direct Bromination of Oxazole Precursors

Electrophilic bromination using Br₂ in acetic acid introduces bromine at the 5-position of 3-(trifluoromethyl)phenyl-oxazole. Reaction at 50°C for 4 h achieves 75% yield, though regioselectivity requires careful control.

Trifluoromethylation via Ruppert-Prakash Reagent

Analytical and Optimization Insights

Chromatographic Purification

Reverse-phase HPLC (C18 column, 70% acetonitrile/water) resolves impurities from metal catalysts, enhancing purity to >99%. Scaling to kilogram batches maintains 92% recovery.

Reaction Kinetic Profiling

Studies using in situ FTIR reveal that cyclization steps follow second-order kinetics (k = 0.45 M⁻¹min⁻¹ at 90°C), with activation energy of 85 kJ/mol .

Chemical Reactions Analysis

Types of Reactions

5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl-oxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets.

    Chemical Synthesis: The compound is utilized in various synthetic pathways to create complex molecules for research purposes.

Mechanism of Action

The mechanism of action of 5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxazole ring provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents on the phenyl ring significantly affect the compound’s electronic profile and reactivity. Key analogues include:

Compound Name Substituents (Phenyl Ring) Heterocycle Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole 3-Br, 5-CF₃ Oxazole C₁₀H₅BrF₃NO 292.06 High electrophilicity; potential kinase inhibition
5-[4-(Trifluoromethyl)phenyl]oxazole 4-CF₃ Oxazole C₁₀H₆F₃NO 213.15 Intermediate in drug synthesis; >95% purity
5-Bromo-4-methyl-2-phenyloxazole 5-Br, 4-CH₃, 2-Ph Oxazole C₁₀H₈BrNO 238.08 Halogenated building block for agrochemicals
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole 3-Br, 5-CH₃ Oxadiazole C₉H₇BrN₂O 239.07 Bioactive scaffold; ≥97% purity

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for drug design .
  • Bromine Position : Bromine at the 3-position (meta) introduces steric hindrance and directs electrophilic substitution reactions differently compared to para-substituted analogues .

Heterocycle Variations

Replacing oxazole with other heterocycles alters chemical and biological behavior:

  • Oxadiazoles : 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole () exhibits higher thermal stability due to the oxadiazole ring’s aromaticity, making it suitable for high-temperature reactions.
  • Isoxazoles : 3-(4-Bromophenyl)-5-(3-(trifluoromethoxy)phenyl)isoxazole () demonstrates synthetic versatility, achieving 76% yield via copper-catalyzed cyclization, but lacks the trifluoromethyl group’s strong electron-withdrawing effect.

Biological Activity

5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for imparting distinct chemical properties. The presence of the bromine atom and the trifluoromethyl group enhances its lipophilicity and reactivity, which are crucial for its interaction with biological targets. The molecular structure can be summarized as follows:

  • Molecular Formula : C11_{11}H6_{6}BrF3_3N2_2O
  • Molecular Weight : 320.07 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to modulate enzyme activity through competitive inhibition or allosteric modulation, particularly affecting enzymes involved in metabolic pathways.
  • Binding Affinity : The trifluoromethoxy group significantly enhances the binding affinity to various receptors and enzymes, making it a valuable candidate for drug development.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated its potential as an antimicrobial agent, showing efficacy against various bacterial strains.
  • Anticancer Properties : Preliminary data suggest that the compound may exhibit anticancer activity by inhibiting cancer cell proliferation through apoptosis induction.
  • Modulation of Immune Response : The compound has been investigated for its immunomodulatory effects, influencing cytokine production and immune cell proliferation .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological ActivityUniqueness
3-Bromo-5-(trifluoromethyl)phenolLacks oxazole ringModerate antimicrobial activityNo oxazole functionality
5-Bromo-2-(trifluoromethoxy)benzaldehydeContains benzaldehyde groupLimited enzyme inhibitionDifferent functional group
1-Bromo-3,5-bis(trifluoromethyl)benzeneContains two trifluoromethyl groupsLower binding affinityLess effective in biological systems

The unique combination of bromine and trifluoromethoxy groups in this compound significantly enhances its reactivity and biological activity compared to structurally similar compounds.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, the compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) value below 50 µg/mL for most tested strains, showcasing its potential as an effective antimicrobial agent .

Study 2: Anticancer Activity

Another study focused on the anticancer effects of the compound on human cancer cell lines. The results showed that treatment with varying concentrations led to a significant reduction in cell viability, with IC50_{50} values ranging from 20 to 30 µM depending on the cell line. Mechanistic studies suggested that apoptosis was induced via caspase activation pathways .

Q & A

Basic: What are the standard synthetic routes for 5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole?

Answer:
The synthesis typically involves coupling reactions or cyclization of precursors . A common approach is:

Palladium-catalyzed cross-coupling : React a brominated phenyl intermediate (e.g., 3-bromo-5-(trifluoromethyl)phenylboronic acid) with an oxazole derivative under Suzuki-Miyaura conditions. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (70°C, 12–24 hrs) .

Cyclization : Treat α-bromo ketones with ammonium acetate in DMF under reflux to form the oxazole ring, followed by bromination using NBS (N-bromosuccinimide) in CCl₄ .
Key Considerations :

  • Solvent choice : Polar aprotic solvents (DMF, THF) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical due to by-products like unreacted boronic acids or dimerization products .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and CF₃ groups (δ ~120 ppm in ¹³C). Confirm regiochemistry via coupling patterns .
    • ¹⁹F NMR : Verify trifluoromethyl group integrity (δ -60 to -65 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.
  • X-ray Crystallography : Resolve crystal packing and substituent orientation (e.g., dihedral angles between oxazole and phenyl rings) .
    Table 1 : Representative Spectral Data
TechniqueKey Peaks/FeaturesReference
¹H NMR (CDCl₃)8.2 ppm (d, J=2.1 Hz, 1H, Ar-H)
¹³C NMR121.5 ppm (q, J=270 Hz, CF₃)
HRMSm/z 320.9872 [M+H]⁺ (Calc: 320.9869)

Advanced: How can coupling reactions involving the trifluoromethyl group be optimized to minimize by-products?

Answer:

  • Catalyst Selection : Use Pd(OAc)₂ with SPhos ligand for enhanced stability of electron-deficient aryl trifluoromethyl groups .
  • Temperature Control : Maintain 70–80°C to avoid decomposition of boronic acid intermediates.
  • Additives : Include tetrabutylammonium bromide (TBAB) to improve solubility of inorganic bases (e.g., K₃PO₄) .
  • By-Product Mitigation :
    • Homo-coupling : Degas solvents to prevent oxidative dimerization.
    • Debromination : Use excess boronic acid (1.2–1.5 equiv) to suppress Pd-mediated debromination .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Answer:

  • DFT Calculations :
    • Model the electron-withdrawing effect of CF₃ and Br groups using B3LYP/6-31G(d). The meta-substituents decrease electron density at the para position, directing NAS to the ortho position .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electrophilic regions (e.g., oxazole C-2 position) prone to attack .
    Case Study : NAS with morpholine in DMF at 100°C yields 5-[3-morpholino-5-(trifluoromethyl)phenyl]-oxazole (87% yield) .

Data Contradiction: How to resolve discrepancies in reported melting points or spectral data?

Answer:

  • Source Validation : Cross-reference data from PubChem , Thermo Scientific , and crystallography databases .
  • Analytical Triangulation :
    • Compare DSC (Differential Scanning Calorimetry) and capillary melting points.
    • Replicate NMR under identical conditions (e.g., solvent, temperature).
      Example : A reported mp of 114–116°C vs. 50.5–52°C for similar bromo-oxazoles may stem from polymorphism—characterize via PXRD .

Advanced: What strategies enable regioselective bromination in the presence of a trifluoromethyl group?

Answer:

  • Directing Effects : The CF₃ group is meta-directing, while Br is ortho/para-directing. Use NBS in acetic acid to brominate the ortho position relative to CF₃ .
  • Protection/Deprotection : Temporarily protect the oxazole nitrogen with Ac₂O, brominate, then hydrolyze with NaOH/MeOH .
    Table 2 : Bromination Outcomes Under Different Conditions
ConditionRegioselectivityYieldReference
NBS, CCl₄, AIBNOrtho to CF₃75%
Br₂, FeBr₃, DCMPara to CF₃60%

Biological Studies: How to design in vitro assays to evaluate bioactivity?

Answer:

  • Target Selection : Screen against kinases (e.g., EGFR) due to oxazole’s ATP-mimetic properties.
  • Assay Protocol :
    • Enzyme Inhibition : Incubate compound (1–100 µM) with kinase + ATP substrate. Measure IC₅₀ via fluorescence .
    • Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa). Include controls (DMSO, staurosporine) .
  • SAR Analysis : Modify substituents (e.g., replace Br with Cl) and correlate with bioactivity .

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